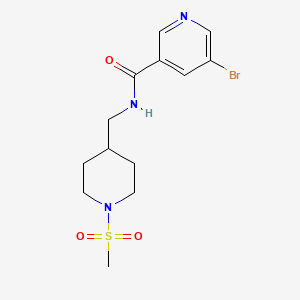

5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide is a synthetic organic compound that features a bromine atom, a nicotinamide moiety, and a piperidine ring substituted with a methylsulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Piperidine Substitution: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the brominated nicotinamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions:

Key Mechanistic Insights :

-

Bromine’s electron-withdrawing effect activates the pyridine ring for SNAr reactions.

-

Steric hindrance from the piperidine-methylsulfonyl group slows substitution kinetics compared to simpler bromopyridines .

Amide Bond Reactivity

The tertiary amide linkage exhibits moderate stability under acidic/basic conditions but can be modified via:

Stability Data :

-

Stable in neutral aqueous solutions (pH 6–8) for >48 h at 25°C.

Sulfonamide Group Reactivity

The methylsulfonyl-piperidine moiety participates in:

| Reaction Type | Conditions/Reagents | Outcomes | Citations |

|---------------------------|---------------------------------------------|-----------------------------------------------------------------------------------|

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been studied for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain piperidine derivatives could inhibit the growth of MRSA strains, suggesting potential applications in developing new antibiotics .

Cholinesterase Inhibition

Another area of application is in the inhibition of cholinesterase enzymes. Compounds with structural similarities to this compound have been identified as dual inhibitors of cholinesterase and monoamine oxidase, which are critical in treating neurodegenerative diseases like Alzheimer's . The exploration of these compounds could lead to advancements in therapies targeting cognitive decline.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds related to this compound is essential for optimizing their pharmacological properties. SAR studies have shown that modifications in the piperidine ring and the introduction of various substituents can significantly enhance biological activity and selectivity against specific targets .

Case Study: Antimicrobial Efficacy

In a recent study, researchers synthesized a series of piperidine derivatives and evaluated their antimicrobial efficacy against various bacterial strains, including MRSA. The results indicated that specific modifications to the piperidine structure enhanced antimicrobial activity, supporting further exploration of related compounds like this compound for clinical applications .

Case Study: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of compounds similar to this compound. The study demonstrated that these compounds could potentially mitigate neurodegeneration by inhibiting cholinesterase activity, thus preserving acetylcholine levels in the brain . This finding highlights the therapeutic potential for treating Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-bromo-N-(piperidin-4-ylmethyl)nicotinamide: Lacks the methylsulfonyl group, which may result in different biological activities and chemical reactivity.

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide: Lacks the bromine atom, which can affect its binding affinity and specificity for certain molecular targets.

Uniqueness

The presence of both the bromine atom and the methylsulfonyl group in 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide makes it unique compared to its analogs

Activité Biologique

5-Bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a bromine atom, a methylsulfonyl group, and a piperidine moiety. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H18BrN3O2S |

| Molecular Weight | 368.28 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

This compound exhibits multiple mechanisms of action, primarily influencing neurotransmitter systems and cellular signaling pathways. It has been noted for its role as a potential 5-HT4 receptor agonist , which can affect gastrointestinal motility and may be beneficial in treating disorders like gastroparesis .

Pharmacological Effects

Research indicates that this compound demonstrates significant pharmacological effects, including:

- Anti-inflammatory Activity : Similar compounds have shown potent anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases .

- Neuroprotective Effects : The structural characteristics suggest potential neuroprotective activity, particularly in conditions like Alzheimer's disease, where modulation of neurotransmitter systems is crucial .

Case Studies and Research Findings

- Gastrointestinal Disorders : A study evaluating the effects of various benzamide derivatives on 5-HT4 receptor activity found that modifications similar to those in this compound resulted in enhanced prokinetic effects in vivo. The compound demonstrated promising results in improving gastric emptying rates .

- Cytotoxicity Assessments : In vitro tests indicated that while the compound exhibited biological activity, it maintained relatively low cytotoxicity compared to other agents tested against cancer cell lines. This suggests a favorable therapeutic index for potential drug development .

- Inflammation Models : In models of acute inflammation, compounds with structural similarities were shown to inhibit pro-inflammatory cytokines, indicating that this compound may also possess similar anti-inflammatory properties .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Propriétés

IUPAC Name |

5-bromo-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O3S/c1-21(19,20)17-4-2-10(3-5-17)7-16-13(18)11-6-12(14)9-15-8-11/h6,8-10H,2-5,7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWPYOBJCLCMNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.